Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dimethylamino group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate typically involves the reaction of tert-butyl carbamate with a suitable acrylate precursor under controlled conditions. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to ensure high yield and purity. The use of microreactor technology allows for precise control over reaction parameters, leading to more consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or acrylate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The dimethylamino group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-(methylamino)acrylate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-(ethylamino)acrylate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-(propylamino)acrylate
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate is unique due to the presence of both a Boc-protected amino group and a dimethylamino group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo selective deprotection and subsequent functionalization further enhances its utility in various applications .
Properties
Molecular Formula |
C11H20N2O4 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8(7-13(4)5)9(14)16-6/h7H,1-6H3,(H,12,15)/b8-7+ |
InChI Key |
SARVTQFJJABHLS-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C/N(C)C)/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CN(C)C)C(=O)OC |
Origin of Product |
United States |
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